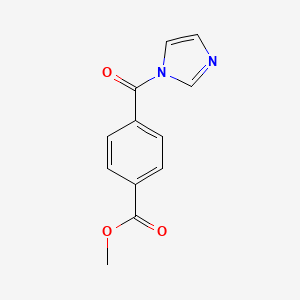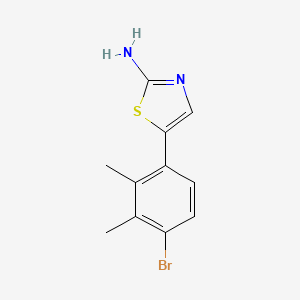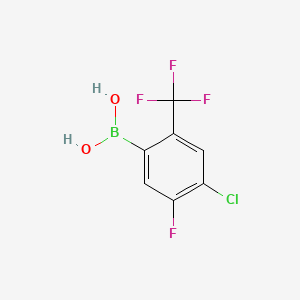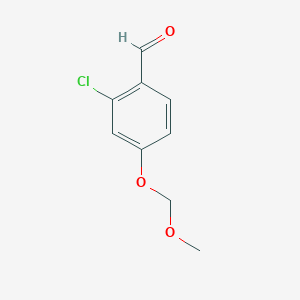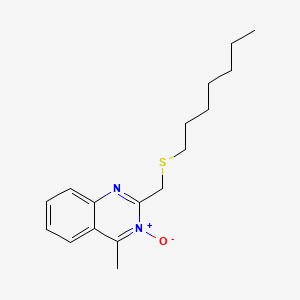
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives often involves transition-metal-catalyzed reactions. For instance, the use of manganese (I) catalysts and potassium tert-butoxide base can facilitate dehydrogenative and condensation steps . Additionally, desilylation of 2-phenyl-4-(triisopropylsilyl)methyl-quinazoline in the presence of TBAF in THF-AcOH at room temperature can yield quinazoline derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives typically involve large-scale transition-metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of quinazoline derivatives.
科学的研究の応用
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and agrochemicals
作用機序
The mechanism of action of quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like cyclooxygenase and lipoxygenase, which play roles in inflammation and cancer . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR).
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: An inhibitor of both EGFR and HER2, used in breast cancer treatment.
Uniqueness
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties. The heptylthio group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, potentially leading to novel therapeutic applications.
特性
CAS番号 |
6327-40-8 |
|---|---|
分子式 |
C17H24N2OS |
分子量 |
304.5 g/mol |
IUPAC名 |
2-(heptylsulfanylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-5-6-9-12-21-13-17-18-16-11-8-7-10-15(16)14(2)19(17)20/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChIキー |
GVPSBAKXCULPDE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSCC1=NC2=CC=CC=C2C(=[N+]1[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



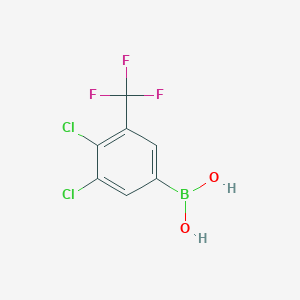

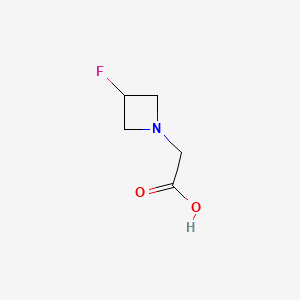
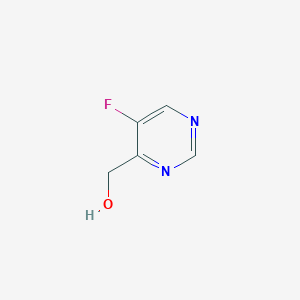
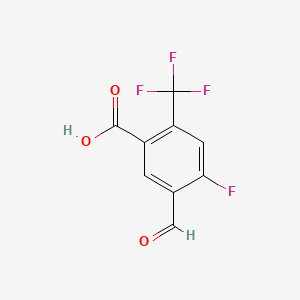
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
